4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,4-b]pyridine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a similar substitution reaction, using a trifluoromethylphenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halides and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, 4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways and processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Lacks the trifluoromethyl group.
4-(3-Methoxyphenyl)-1-[3-(methyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione makes it unique
Properties
Molecular Formula |
C21H16F3NO4 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H16F3NO4/c1-28-15-7-2-4-12(8-15)16-10-18(26)25(17-11-29-20(27)19(16)17)14-6-3-5-13(9-14)21(22,23)24/h2-9,16H,10-11H2,1H3 |
InChI Key |
CNQZRZNQBSXGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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